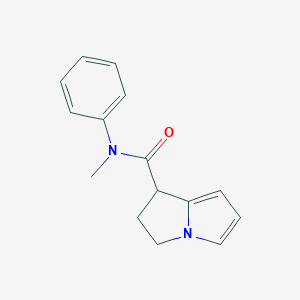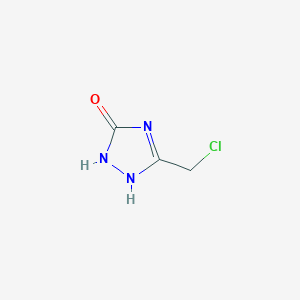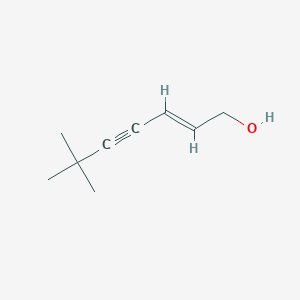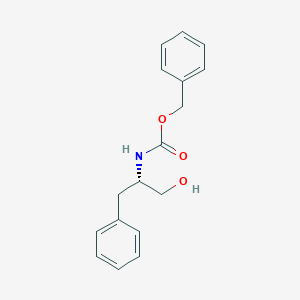
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
Descripción general
Descripción
“N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide” is a chemical compound with the molecular formula C15H16N2O . It has a molecular weight of 240.3 . This compound is used for research purposes and is not intended for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide” are not explicitly mentioned in the sources I found. It’s known that this compound should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Anti-inflammatory and Anticancer Activities
- Pyrrolizine-5-carboxamides, including variants of N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, have been explored for their anti-inflammatory and anticancer activities. Derivatives of this compound showed significant anti-inflammatory activity, with some variants also exhibiting high anticancer activity against multiple cancer cell lines. The impact of various substituents on these activities was a key focus, revealing that electronic effects on the phenyl rings influenced the cytotoxicity against specific cancer cells (Gouda et al., 2018).
Antifungal and Antimicrobial Properties
- Studies on N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides, a class to which our compound of interest belongs, showed that certain derivatives possess moderate antifungal and antimicrobial properties. This indicates potential applications in combating various Gram-positive and Gram-negative bacteria and fungi (Barsoum & Nawar, 2003).
Inhibitors of NF-kappaB and AP-1 Gene Expression
- N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a structurally related inhibitor, has shown to effectively inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This suggests that similar structures, like N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, could be valuable in gene expression modulation and potentially in cancer therapy (Palanki et al., 2000).
Potential as Glycine Transporter Inhibitor
- Derivatives of similar compounds have been identified as potent glycine transporter 1 inhibitors. This suggests potential applications in neurological disorders, as glycine transporters are important in regulating neurotransmitter levels (Yamamoto et al., 2016).
Propiedades
IUPAC Name |
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16(12-6-3-2-4-7-12)15(18)13-9-11-17-10-5-8-14(13)17/h2-8,10,13H,9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSWLZXNTCQFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCN3C2=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)








![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)



